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Cat. No.: B611516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a pivotal goal in targeted cancer

therapy. While TX1-85-1 has been identified as a potent and selective covalent inhibitor of the

pseudokinase HER3 (ErbB3), understanding its off-target kinase interactions is crucial for

predicting potential polypharmacology and side effects. This guide provides a comparative

assessment of the off-target kinase profile of TX1-85-1 against other established EGFR

tyrosine kinase inhibitors (TKIs), afatinib and erlotinib, supported by available experimental

data.

Comparative Analysis of Off-Target Kinase Profiles
TX1-85-1 was profiled using the KiNativ™ chemical proteomics platform to determine its

kinome selectivity. This method identifies kinase targets by measuring the ability of a

compound to compete with an ATP-biotin probe for binding to the kinase active site in cell

lysates. The known off-targets of TX1-85-1 are primarily members of the Src family kinases and

HER2.[1]

Afatinib and erlotinib, both approved EGFR inhibitors, have been extensively profiled using

various methods, including KINOMEscan™, a competitive binding assay that quantifies the

interactions of a test compound with a large panel of recombinant kinases.

The following table summarizes the known primary targets and significant off-targets for TX1-
85-1, afatinib, and erlotinib based on publicly available data.
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Disclaimer:The data presented below is collated from different experimental platforms

(KiNativ™ for TX1-85-1 and KINOMEscan™ for afatinib and erlotinib). Direct quantitative

comparison should be interpreted with caution as assay conditions and methodologies differ.

Compound Primary Target(s)
Significant Off-Target

Kinases
Profiling Method

TX1-85-1 HER3 (ErbB3)

LYN, HER2 (ErbB2),

and other Src family

kinases[1]

KiNativ™

Afatinib

EGFR (ErbB1), HER2

(ErbB2), HER4

(ErbB4)

Multiple kinases

across the kinome,

including other

receptor tyrosine

kinases and

serine/threonine

kinases. Specific

potent off-targets can

be found in

KINOMEscan

datasets.

KINOMEscan™

Erlotinib EGFR (ErbB1)

A broad range of

kinases, with varying

potencies. Detailed

interactions are

available through

KINOMEscan data

portals.[2]

KINOMEscan™

Experimental Protocols
A detailed understanding of the methodologies used to generate these kinase profiles is

essential for interpreting the data accurately.

KiNativ™ Assay for Off-Target Profiling of TX1-85-1
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The KiNativ™ platform provides a quantitative measure of inhibitor binding to kinases in a near-

native cellular context.[3]

Cell Lysate Preparation: Cancer cell lines are cultured and harvested. The cells are then

lysed to release the proteome, including the native kinases.

Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., TX1-85-1) at

various concentrations. The inhibitor is allowed to bind to its target kinases.

Probe Labeling: A biotinylated acyl-adenosine triphosphate (ATP) probe is added to the

lysate. This probe covalently labels the ATP-binding site of active kinases that are not

occupied by the inhibitor.

Protein Digestion: The proteome is digested into peptides using trypsin.

Affinity Enrichment: Biotinylated peptides (from probe-labeled kinases) are enriched using

streptavidin beads.

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were

labeled by the probe.

Data Analysis: The degree of inhibition for each kinase is determined by comparing the

abundance of its corresponding labeled peptide in the inhibitor-treated sample to a control

sample. A reduction in the peptide signal indicates that the inhibitor has bound to that kinase.

KINOMEscan™ Assay for Off-Target Profiling of Afatinib
and Erlotinib
The KINOMEscan™ platform is a high-throughput in vitro competition binding assay used to

quantify the interaction of a compound with a large panel of recombinant kinases.[2]

Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an

immobilized ligand that binds to the active site of the kinase, and the test compound.

Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. The compound competes with the immobilized ligand for binding to the
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kinase's active site.

Quantification: The amount of kinase that remains bound to the immobilized ligand is

quantified by measuring the amount of its associated DNA tag using quantitative PCR

(qPCR).

Data Analysis: The results are typically reported as the percentage of the kinase that is

bound to the immobilized ligand in the presence of the test compound, relative to a control.

This can be used to determine binding affinities (Kd values) or percentage inhibition at a

given concentration.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the general signaling context of the targeted kinases and the

workflow for assessing off-target profiles.

Caption: Simplified ErbB signaling pathway showing key downstream effectors.
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Caption: General workflow for assessing off-target kinase profiles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b611516?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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